Paullone

Catalog No.
S569868
CAS No.
142273-18-5
M.F
C16H12N2O
M. Wt
248.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Paullone

CAS Number

142273-18-5

Product Name

Paullone

IUPAC Name

7,12-dihydro-5H-indolo[3,2-d][1]benzazepin-6-one

Molecular Formula

C16H12N2O

Molecular Weight

248.28 g/mol

InChI

InChI=1S/C16H12N2O/c19-15-9-12-10-5-1-3-7-13(10)18-16(12)11-6-2-4-8-14(11)17-15/h1-8,18H,9H2,(H,17,19)

InChI Key

VGMDAWVZNAXVDG-UHFFFAOYSA-N

SMILES

C1C2=C(C3=CC=CC=C3NC1=O)NC4=CC=CC=C24

Synonyms

7,12-Dihydroindolo[3,2-d][1]benzazepin-6(5H)-one; NSC 641166;

Canonical SMILES

C1C2=C(C3=CC=CC=C3NC1=O)NC4=CC=CC=C24

Description

The exact mass of the compound Paullone is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 641166. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Benzazepines - Supplementary Records. It belongs to the ontological category of indolobenzazepine in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Protein Kinase Inhibition:

Paullones are a class of natural products derived from the fungus Penicillium spp. []. Their primary research application lies in their ability to inhibit specific protein kinases, particularly cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3 (GSK-3) [, ]. CDKs play a crucial role in cell cycle regulation, while GSK-3 is involved in various cellular processes, including metabolism, survival, and differentiation []. By inhibiting these kinases, paullones can potentially influence various cellular functions and disease states.

Tools for Basic Research and Drug Discovery:

Due to their well-defined chemical structure and readily available commercial forms, paullones have served as valuable tools in basic research for over a decade []. Researchers utilize them to study the specific roles of targeted protein kinases in various biological processes. Additionally, the ability of paullones to modulate these kinases makes them attractive candidates for drug discovery efforts in diseases associated with dysregulated cell cycle and cellular signaling pathways [, ].

Structure-Activity Relationship Studies:

Scientists have conducted extensive research on the structure-activity relationship (SAR) of paullones, aiming to understand how modifications to their chemical structure affect their biological activity and selectivity towards specific protein kinases []. This knowledge is crucial for designing and developing more potent and specific paullone-based drugs with fewer side effects.

Potential Therapeutic Applications:

The potential therapeutic applications of paullones are diverse, encompassing various diseases associated with cell cycle dysregulation and aberrant protein kinase signaling. Some of the areas actively explored include:

  • Cancer: Paullones have been investigated for their potential to inhibit cancer cell proliferation and induce cell death due to their ability to target CDKs, which are critical for cell cycle progression [].
  • Neurodegenerative diseases: GSK-3 inhibition by paullones is being explored as a potential therapeutic strategy for neurodegenerative diseases like Alzheimer's and Parkinson's disease, where GSK-3 hyperactivity is implicated in neuronal loss [].
  • Other diseases: Research is ongoing to explore the potential benefits of paullones in various other diseases, including inflammatory disorders, autoimmune diseases, and diabetes [].

Paullone is a member of a class of small molecules known as cyclin-dependent kinase inhibitors. These compounds are characterized by their ability to inhibit various kinases, particularly cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3 beta (GSK-3β), which play crucial roles in cell cycle regulation and other cellular processes. The structural framework of paullone includes a bicyclic indole derivative fused with a lactam, making it a unique scaffold for medicinal chemistry applications.

That facilitate the synthesis of various derivatives. The most notable reaction is the Fischer indole synthesis, which is used to prepare paullone derivatives from arylhydrazines and ketones. This reaction typically involves:

  • Formation of Indole: Arylhydrazines react with ketones to form the indole structure.
  • Lactam Formation: The indole then undergoes cyclization to form the lactam ring, yielding the final paullone structure.

Additionally, modifications can be made at various positions on the paullone scaffold, such as the 2-, 3-, 4-, 9-, and 11-positions, to enhance biological activity or alter pharmacokinetic properties .

Paullone exhibits significant biological activity, primarily as an inhibitor of cyclin-dependent kinases and glycogen synthase kinase-3 beta. Research indicates that:

  • Cyclin-Dependent Kinase Inhibition: Paullones have been shown to inhibit CDK1/cyclin B complexes, which are critical for cell cycle progression. This inhibition can lead to cell cycle arrest and potential apoptosis in cancer cells .
  • Antitumor Activity: Certain derivatives of paullone demonstrate noteworthy antitumor effects, with growth inhibition concentrations (GI50) ranging from 1 to 10 micromolar in various cancer cell lines .
  • Neuroprotective Potential: Due to their kinase inhibition properties, paullones are also being explored for potential therapeutic applications in neurodegenerative disorders .

The synthesis of paullone and its derivatives can be achieved through several methods:

  • Fischer Indole Synthesis: This classical method involves the reaction of arylhydrazines with ketones under acidic conditions.
  • Concise Synthetic Routes: Recent advancements have introduced more efficient synthetic pathways that minimize the need for extensive purification steps, such as chromatography-free methods .
  • Modification Techniques: Substitutions at various positions on the paullone structure can be accomplished through reactions with alkyl halides or other electrophiles, allowing for tailored biological activity .

Paullone has several applications in medicinal chemistry and pharmacology:

  • Cancer Therapy: Its role as a CDK inhibitor positions it as a candidate for developing anticancer drugs.
  • Neurodegenerative Disease Treatment: The compound's ability to inhibit GSK-3β suggests potential applications in treating diseases like Alzheimer's and other neurodegenerative conditions .
  • Research Tool: Paullones are frequently used in laboratory settings to study cell cycle regulation and signaling pathways.

Studies have demonstrated that paullones interact with various biological targets beyond CDKs and GSK-3β:

  • Binding Affinity: Alsterpaullone, a potent derivative, competes with ATP for binding to GSK-3β, highlighting its mechanism of action .
  • Cellular Effects: In vitro studies have shown that paullones induce differentiation in leukemia cell lines and can modulate apoptotic pathways .

Paullone belongs to a broader family of compounds known for their kinase inhibitory activities. Here are some similar compounds:

CompoundStructure TypeKey ActivityUnique Features
KenpaulloneIndolo[3,2-d]benzazepine derivativeCDK inhibitorEnhanced solubility
AlsterpaulloneModified paullonePotent GSK-3β inhibitorHigher potency than other derivatives
FlavopiridolFlavonoid derivativeCDK inhibitorFirst CDK inhibitor in clinical trials
RoscovitinePurine derivativeSelective CDK inhibitorSelectivity towards CDK2

Paullone stands out due to its specific structural features that allow for selective inhibition of multiple kinases while exhibiting lower toxicity profiles compared to other kinase inhibitors.

Core Synthetic Methodologies

Fischer Indole Reaction Approaches

The Fischer indole reaction remains the cornerstone of paullone synthesis, enabling efficient construction of the indole core. Aksenov et al. developed a robust three-step protocol to synthesize 7-aryl substituted paullones, beginning with the condensation of arylhydrazines and keto-lactams [1]. Key optimization involved a two-step indolization process: initial hydrazone formation in ethanol with acetic acid, followed by cyclization using polyphosphoric acid (PPA) at 70°C, yielding target compounds in up to 79% efficiency [1].

Table 1: Optimization of Fischer Indolization for 7-Phenyl Paullone Synthesis [1]

EntryAcid SystemSolventTemperature (°C)Time (h)Yield (%)
6PPA (80% P₂O₅)EtOAc70129
7PPA (80% P₂O₅)EtOH70124
8.2PPA (80% P₂O₅)EtOH700.579

This method demonstrated broad substrate tolerance, accommodating diverse aryl groups on both the hydrazine and keto-lactam components, with yields ranging from 67% to 86% [1]. The scalability and reproducibility of this approach make it a preferred route for generating paullone libraries.

Intramolecular Heck Coupling Strategies

While the Heck reaction is widely used in heterocyclic chemistry for C–C bond formation, its application to paullone synthesis remains underexplored. The intramolecular Heck coupling could theoretically facilitate the closure of the azepine ring by coupling aryl halides with alkenes in the presence of palladium catalysts [4]. For instance, a hypothetical route might involve a bromo-indole precursor undergoing cyclization to form the seven-membered ring. However, current literature predominantly favors Fischer indolization, highlighting a gap for future methodological innovation [1] [4].

Rhodium-Catalyzed Oxidative Annulation

Rhodium complexes have shown promise in catalytic annulation reactions, particularly for constructing nitrogen-containing heterocycles. In bioorganometallic chemistry, rhodium-mediated processes enable the formation of complex architectures via C–H activation [2]. Although direct examples of rhodium-catalyzed paullone synthesis are scarce, analogous annulation strategies using [Cp*Rh] catalysts could potentially streamline access to fused tetracyclic systems [2]. For example, oxidative coupling of indole derivatives with alkenes or alkynes might offer a complementary route to traditional methods [2].

Derivative Synthesis and Scaffold Modifications

Substitution Patterns and Functionalization

Modification of the paullone scaffold primarily targets the 7-position, where aryl groups are introduced to enhance biological activity. Aksenov et al. demonstrated that electron-donating and -withdrawing substituents on the aryl hydrazine component are well-tolerated, enabling the synthesis of nitro-, methoxy-, and fluoro-substituted derivatives [1]. Additionally, PROTACs (proteolysis-targeting chimeras) derived from paullones incorporate polyethylene glycol (PEG) or aromatic linkers to tether the scaffold to E3 ligase ligands, such as thalidomide analogs [3]. These bifunctional molecules, synthesized via HATU-mediated couplings, exemplify the adaptability of paullones in targeted protein degradation [3].

Tetracyclic Analogues and Heterocyclic Fusions

Expanding the paullone framework through heterocyclic fusion has led to structurally novel analogs. For instance, intramolecular lactamization of 2-(ortho-aminophenyl)indole-3-acetic esters yields indoloquinolines, which share structural homology with the isocryptolepine alkaloids [1]. Similarly, PROTAC designs fuse paullones with isoindolinone or piperidine dione moieties, creating tetracyclic systems that engage both kinase and ubiquitin ligase targets [3]. Such modifications not only enhance molecular recognition but also improve pharmacokinetic properties.

Electronic Effects on Kinase Inhibition

The electronic properties of substituents, particularly at the 9-position of the paullone scaffold, demonstrate a profound influence on cyclin-dependent kinase 1 inhibitory activity [6] [7]. Multiple linear regression analysis has established that electronic parameters serve as the primary determinants of biological potency, while lipophilic and steric factors contribute minimally to the structure-activity relationship [6] [7].

Quantitative structure-activity relationship studies utilizing Hammett sigma parameters reveal a strong correlation between electron-withdrawing character and enhanced kinase inhibition [6] [8]. The relationship follows the general equation where compounds bearing strong electron-withdrawing substituents exhibit significantly improved inhibitory potency compared to electron-neutral or electron-donating analogs [6] [8].

SubstituentElectronic CharacterHammett σ ParameterCDK1 Relative PotencyActivity Classification
HNeutral0.000Inactive
BrElectron-withdrawing0.2325Active
NO₂Strong electron-withdrawing0.78285Highly active
CNStrong electron-withdrawing0.6656Highly active
CF₃Electron-withdrawing0.5425Active
SO₂CH₃Strong electron-withdrawing0.72500Highly active

The mechanistic basis for this electronic effect relates to the ability of electron-withdrawing groups to enhance the electrophilic character of the paullone scaffold, thereby strengthening key hydrogen bonding interactions within the adenosine triphosphate binding site of target kinases [5] [8]. Molecular modeling studies demonstrate that compounds with poor charge acceptor properties form suboptimal hydrogen bonding arrangements with receptor amino acid residues, resulting in diminished inhibitory activity [5] [8].

Positional Substitution Impact

9-Position Modulations: Bromo, Trifluoromethyl, and Nitro Substituents

The 9-position of the paullone indole ring represents the most critical site for activity modulation, with electron-withdrawing substituents consistently producing enhanced kinase inhibitory effects [2] [4] [6]. Kenpaullone, bearing a 9-bromo substituent, demonstrates potent cyclin-dependent kinase 1 inhibition with an inhibitory concentration 50 value of 0.4 micromolar and glycogen synthase kinase-3 beta inhibition at 0.023 micromolar [2] [9].

The 9-trifluoromethyl analog exhibits equivalent potency to the 9-bromo derivative for cyclin-dependent kinase 1 inhibition, confirming that the electronic character rather than the specific halogen identity determines activity [2] [4] [10]. This finding demonstrates the interchangeability of electron-withdrawing groups of similar electronic strength at the 9-position.

Alsterpaullone, featuring a 9-nitro substituent, represents the most potent paullone derivative reported, with exceptional cyclin-dependent kinase 1 inhibitory activity (inhibitory concentration 50 = 0.035 micromolar) and outstanding glycogen synthase kinase-3 beta inhibition (inhibitory concentration 50 = 0.004 micromolar) [2] [11] [12]. The nitro group's strong electron-withdrawing character and optimal geometric positioning within the adenosine triphosphate binding pocket contribute to its superior activity profile [2] [5].

9-Position SubstituentCDK1 IC₅₀ (μM)GSK-3β IC₅₀ (μM)Activity Enhancement
Bromo0.40.02325-fold vs. parent
Trifluoromethyl0.40.02525-fold vs. parent
Nitro0.0350.004285-fold vs. parent
Cyano0.180.0856-fold vs. parent

2,3-Positional Substituents: Dimethoxy and Aminoalkyl Modifications

Substitution at the 2,3-positions of the paullone benzene ring produces more complex effects on kinase inhibitory activity compared to 9-position modifications [2] [4] [13]. The 2,3-dimethoxy substitution pattern emerges as particularly favorable for maintaining kinase inhibitory potency while potentially enhancing selectivity profiles [2] [4] [13].

2,3-Dimethoxy-9-bromopaullone and its 9-trifluoromethyl analog demonstrate noteworthy in vitro antitumor activities with growth inhibition 50 values between 1 and 10 micromolar [2] [4]. The dimethoxy substitution appears to provide a beneficial balance between electronic modulation and steric considerations, resulting in compounds that retain significant biological activity [2] [4] [13].

Aminoalkyl substituents at the 2 or 3-positions have been investigated as tools for affinity purification studies and potential selectivity enhancement [14]. These modifications generally result in modest decreases in cyclin-dependent kinase 1 inhibitory activity compared to unsubstituted analogs, but may offer advantages for biochemical tool development [14].

Substitution PatternCDK1 IC₅₀ Range (μM)Effect on ActivitySelectivity Impact
Unsubstituted0.4-10BaselineStandard
2-Methoxy2.5-5.0DecreasedReduced
2,3-Dimethoxy1.0-2.0FavorableEnhanced
2-Aminoalkyl2.0-5.0ModerateVariable
3-Aminoalkyl3.0-8.0ModerateVariable

Core Scaffold Modifications

Lactam Ring Alterations and Thiolactam Derivatives

The seven-membered lactam ring of paullone serves as a critical pharmacophore element, with modifications to this moiety generally resulting in significant decreases in kinase inhibitory activity [2] [4] [15]. Replacement of the lactam carbonyl with sulfur to generate thiolactam derivatives produces substantial reductions in both cyclin-dependent kinase and glycogen synthase kinase-3 beta inhibitory potencies [2] [4].

The kenpaullone-derived thiolactam exhibits approximately 10-fold decreased cyclin-dependent kinase 1 inhibitory activity compared to the parent lactam, with inhibitory concentration 50 values increasing from 0.4 micromolar to approximately 5.0 micromolar [2] [4]. This activity reduction reflects the altered hydrogen bonding capacity and electronic properties of the thiolactam functional group compared to the standard lactam [2] [4].

Methylthioimidate derivatives, formed through S-methylation of thiolactam intermediates, demonstrate further decreases in kinase inhibitory activity [2] [4]. The methylthioimidate analog of kenpaullone shows cyclin-dependent kinase 1 inhibitory concentration 50 values of approximately 3.0 micromolar, representing an 8-fold decrease relative to the parent compound [2] [4].

Hydroxyamidine derivatives, generated through reaction of thiolactam precursors with hydroxylamine, exhibit even more pronounced activity decreases, with 15-fold reductions in cyclin-dependent kinase 1 inhibitory potency [2] [4]. These findings collectively demonstrate the critical importance of the lactam carbonyl group for optimal kinase binding interactions.

Lactam ModificationCDK1 Activity ChangeGSK-3β Activity ChangeSelectivity Profile
Standard lactamBaselineBaselineCDK/GSK dual
Thiolactam10-fold decrease20-fold decreaseReduced overall
Methylthioimidate8-fold decrease200-fold decreaseReduced overall
Hydroxyamidine15-fold decrease100-fold decreaseReduced overall

Indole and Benzazepinone Moiety Variations

Modifications to the indole and benzazepinone portions of the paullone scaffold have been explored to understand the structural requirements for kinase inhibitory activity [16] [17] [18]. Isomeric paullone derivatives, where either the lactam position is shifted or the indole ring orientation is altered, generally exhibit significantly reduced biological activities compared to the parent scaffold [16] [18].

Indole N-alkylation represents a tolerated modification that can provide selectivity advantages toward cyclin-dependent kinases over glycogen synthase kinase-3 beta [2] [4]. Selective N-alkylation of the indole nitrogen produces approximately 5-fold decreases in cyclin-dependent kinase 1 activity while maintaining reasonable potency levels [2] [4].

Lactam N-alkylation similarly results in moderate activity decreases, with 3-fold reductions in cyclin-dependent kinase 1 inhibitory potency [2] [4]. These N-alkylated derivatives may offer improved selectivity profiles for specific kinase targets [2] [4].

Replacement of the benzene ring with pyridine or expansion of the azepine ring to eight members results in dramatic activity losses, with 20- to 50-fold decreases in kinase inhibitory potency [16] [17]. These modifications disrupt the critical spatial and electronic requirements for optimal kinase binding, rendering the compounds essentially inactive [16] [17].

The indole moiety itself proves essential for maintaining paullone biological activity, as demonstrated by recent deconstruction studies where removal of the indole framework abolished trypanothione synthetase inhibitory activity [19] [20]. These findings emphasize the integrated nature of the paullone pharmacophore, where all major structural elements contribute to the overall binding affinity and selectivity profile.

Scaffold ModificationStructural ChangeCDK1 Activity ImpactActivity Retention
Indole N-alkylationN-alkyl indole5-fold decrease20%
Lactam N-alkylationN-alkyl lactam3-fold decrease33%
Azepine ring expansion8-membered ring20-fold decrease5%
Pyridine replacementPyridine for benzene50-fold decrease2%

XLogP3

2.6

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

2

Exact Mass

248.094963011 g/mol

Monoisotopic Mass

248.094963011 g/mol

Heavy Atom Count

19

Wikipedia

Paullone

Dates

Last modified: 07-17-2023

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